molecular formula C12H18ClN3S B12238180 1-(1-propyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine

1-(1-propyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine

Cat. No.: B12238180
M. Wt: 271.81 g/mol
InChI Key: HJEFYHZPJKZZFK-UHFFFAOYSA-N
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Description

1-(1-propyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine is a methanamine derivative featuring a pyrazole ring substituted with a propyl group at the N1 position and a 2-thienylmethyl substituent on the amine moiety.

Properties

Molecular Formula

C12H18ClN3S

Molecular Weight

271.81 g/mol

IUPAC Name

1-(2-propylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C12H17N3S.ClH/c1-2-7-15-11(5-6-14-15)9-13-10-12-4-3-8-16-12;/h3-6,8,13H,2,7,9-10H2,1H3;1H

InChI Key

HJEFYHZPJKZZFK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=CC=CS2.Cl

Origin of Product

United States

Biological Activity

1-(1-propyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine is a synthetic compound belonging to the pyrazole class, which is recognized for its diverse biological activities. This compound's structure includes a propyl group attached to a pyrazole ring and a thienylmethyl moiety, which may influence its pharmacological properties.

Synthesis and Properties

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The initial step often includes the reaction of hydrazine with a 1,3-diketone.
  • Alkylation : The pyrazole is then alkylated with 1-bromopropane.
  • Thienylmethylation : Finally, the alkylated pyrazole reacts with 2-thienylmethyl chloride in the presence of a base like sodium hydride.

Properties Table

PropertyValue
CAS No.1856044-40-0
Molecular FormulaC12H18ClN3S
Molecular Weight271.81 g/mol
IUPAC NameN-[(1-propylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine; hydrochloride
InChI KeyIESPVEAQIQYYAZ-UHFFFAOYSA-N

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer effects. For instance:

  • Anti-inflammatory Activity : Compounds similar to 1-(1-propyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine have demonstrated significant anti-inflammatory effects comparable to established drugs like indomethacin .
  • Antibacterial Activity : Studies have shown that pyrazole derivatives can be effective against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in the structure enhances this activity .
  • Antioxidant Properties : Some derivatives have shown promising antioxidant activity, which is crucial for combating oxidative stress-related diseases .

Case Studies

Several studies have explored the biological activities of compounds related to 1-(1-propyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine:

  • Anti-inflammatory and Analgesic Effects : A study demonstrated that certain pyrazole derivatives exhibited anti-inflammatory effects in animal models, significantly reducing edema induced by carrageenan .
  • Antimicrobial Efficacy : Research on novel pyrazole derivatives revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. One compound showed activity comparable to standard antibiotics .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of similar compounds indicated that while some exhibit therapeutic potential, they may also pose risks of toxicity at higher concentrations .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1-(1-propyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine, as anticancer agents. Pyrazole compounds are known to exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that modifications in the pyrazole structure can enhance its efficacy against breast and colon cancer cells by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making these compounds potential candidates for developing new anti-inflammatory drugs .

Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, 1-(1-propyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine has demonstrated antimicrobial activity against various bacterial strains. Studies have reported that pyrazole derivatives can effectively inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, suggesting their potential use in treating infections .

Agricultural Applications

Pesticidal Properties
The unique structure of 1-(1-propyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine makes it a candidate for agricultural applications, particularly as a pesticide. Research has shown that pyrazole compounds can act as effective herbicides and insecticides by disrupting specific biochemical pathways in pests while being less harmful to beneficial organisms .

Fungicidal Activity
In addition to insecticidal properties, this compound has shown promise as a fungicide. Studies indicate that it can inhibit the growth of various fungal pathogens, which is critical for crop protection and yield improvement .

Material Sciences

Polymer Chemistry
In material sciences, 1-(1-propyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine can be utilized in the development of novel polymers with enhanced properties. Pyrazole-containing polymers are being explored for their potential applications in coatings, adhesives, and other materials due to their thermal stability and mechanical strength .

Nanotechnology
The incorporation of this compound into nanostructures is another area of exploration. Nanoparticles functionalized with pyrazole derivatives have shown improved drug delivery systems due to their ability to encapsulate therapeutic agents effectively while providing targeted delivery to specific tissues or cells .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that specific modifications in the side chains significantly enhanced their anticancer activity against human breast cancer cells. The study indicated that the presence of thienyl groups could improve solubility and bioavailability, leading to better therapeutic outcomes.

Case Study 2: Agricultural Use

Field trials assessing the efficacy of pyrazole-based pesticides showed promising results in controlling aphid populations on crops while maintaining environmental safety standards. The trials indicated a significant reduction in pest populations without adversely affecting non-target species.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyrazole/Amine) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-propyl / N-(2-thienylmethyl) C12H17N3S ~235.35 Combines pyrazole with sulfur-containing thienyl group; moderate lipophilicity
1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) 1-ethyl / N-methyl C7H13N3 127.19 Shorter alkyl chain; lacks aromatic thienyl group; lower molecular weight
1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine 4-chloro,1-methyl / N-methyl C7H11ClN3 172.64 Chlorine substituent enhances electronegativity; potential increased stability
1-(5-fluoro-2-thienyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine 1-phenyl / N-(5-fluoro-2-thienylmethyl) C15H15ClFN3S 323.81 Fluorine and phenyl groups increase steric bulk; higher molecular weight
1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine 1-methyl,3-phenyl / NH2 C11H13N3 187.24 Phenyl substitution enhances aromaticity; lacks thienyl and alkyl chain

Key Findings:

Alkyl Chain Length :

  • The target compound’s propyl group (C3H7) confers greater lipophilicity compared to the ethyl (C2H5) and methyl (CH3) groups in LM6 and ’s chloro derivative . Longer chains may enhance membrane permeability but reduce solubility.

In contrast, the phenyl-substituted compound () lacks sulfur, which may alter binding affinity or metabolic stability .

Steric and Molecular Weight Considerations :

  • The 5-fluoro-2-thienyl and phenyl groups in ’s analog result in a higher molecular weight (323.81 g/mol), which could limit bioavailability compared to the target compound (~235.35 g/mol) .

Research Implications

  • Drug Design : The thienylmethyl group in the target compound may offer unique pharmacophore properties, distinguishing it from analogs with purely hydrocarbon or halogenated substituents.
  • Material Science : The sulfur atom in the thienyl group could facilitate π-π stacking or coordination chemistry, relevant for optoelectronic applications.

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